(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, commonly referred to as FAPI-04 or DOTA-fapi-04, is a synthetic molecule designed for use in positron emission tomography (PET) imaging. It functions as a radiotracer after being radiolabeled with Gallium-68 (forming [⁶⁸Ga]Ga-DOTA-FAPI-04) and targets the enzyme fibroblast activation protein (FAP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
FAP is highly expressed on cancer-associated fibroblasts, which are present in the tumor microenvironment and play a crucial role in tumor growth and progression. By targeting FAP, [⁶⁸Ga]Ga-DOTA-FAPI-04 allows for visualization and assessment of various types of cancers using PET/CT imaging. This technology is proving to be particularly useful in cases where traditional imaging methods, such as [¹⁸F]FDG PET/CT, have limitations [, ].
FAPI-4, a compound targeting fibroblast activation protein, is utilized primarily in the field of nuclear medicine for imaging and therapeutic applications. This compound is significant due to its selective binding to fibroblast activation protein, which is overexpressed in various tumors. The development of FAPI-4 has paved the way for advanced imaging techniques, particularly positron emission tomography, enhancing the detection and management of cancer.
FAPI-4 is classified as a radiolabeled peptide ligand specifically designed to bind to fibroblast activation protein. The compound is synthesized from quinoline derivatives, which have been modified to enhance their affinity for the target protein. FAPI-4 is part of a broader class of compounds known as FAP inhibitors, which are being extensively researched for their potential in cancer diagnostics and therapy.
The synthesis of FAPI-4 involves several steps, typically starting with the preparation of quinoline derivatives. The general synthetic route includes:
FAPI-4 features a complex molecular structure characterized by its quinoline backbone and specific functional groups that enhance its binding affinity for fibroblast activation protein. The molecular formula and structure can be represented as follows:
The structural analysis reveals key functional groups that facilitate interaction with the target protein, including amine and carboxylic acid functionalities that play critical roles in binding .
FAPI-4 undergoes several chemical reactions during its synthesis, particularly involving:
FAPI-4 operates by selectively binding to fibroblast activation protein expressed on activated fibroblasts within tumors. This binding mechanism facilitates:
Experimental data indicate significant uptake of FAPI-4 in various tumor models, demonstrating its potential effectiveness in both diagnostic and therapeutic applications .
FAPI-4 exhibits several notable physical and chemical properties:
These properties are essential for its application in both imaging and therapeutic contexts.
FAPI-4 has a variety of applications primarily in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3